molecular formula C20H21ClN4O2S3 B11685248 N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B11685248
M. Wt: 481.1 g/mol
InChI Key: KPTRMFQAEOMRNC-QINSGFPZSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a thiadiazole ring, a thiazolidinone moiety, and a butanamide chain. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide typically involves multi-step reactions. The initial step often includes the formation of the thiadiazole ring through the cyclization of appropriate precursors under controlled conditions. This is followed by the introduction of the thiazolidinone moiety via a condensation reaction with suitable reagents. The final step involves the attachment of the butanamide chain, which is achieved through amidation reactions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the aromatic ring.

Scientific Research Applications

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide can be compared with other thiadiazole and thiazolidinone derivatives. Similar compounds include:

  • N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
  • N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

These compounds share similar structural features but differ in the substituents attached to the aromatic ring. The unique combination of functional groups in N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21ClN4O2S3

Molecular Weight

481.1 g/mol

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide

InChI

InChI=1S/C20H21ClN4O2S3/c1-2-3-6-17-23-24-19(30-17)22-16(26)5-4-11-25-18(27)15(29-20(25)28)12-13-7-9-14(21)10-8-13/h7-10,12H,2-6,11H2,1H3,(H,22,24,26)/b15-12-

InChI Key

KPTRMFQAEOMRNC-QINSGFPZSA-N

Isomeric SMILES

CCCCC1=NN=C(S1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CCCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S

Origin of Product

United States

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